diethyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]dipropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]dipropanoate is a complex organic compound with a molecular formula of C21H24O8.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]dipropanoate typically involves a multi-step process. One common method starts with the reaction of salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core. This is followed by a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate. The final step involves oxidative aromatization of the cyclohexadiene cycloadduct intermediate to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]dipropanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Diethyl 2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]dipropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of diethyl 2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]dipropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of certain enzymes or the modulation of signaling pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,2’-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate
- Ethyl 2-{3-[(ethoxycarbonyl)methoxy]-6-oxo-7,8,9,10-tetrahydrobenzo[2,1-c]chromenyloxy}acetate
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Properties
Molecular Formula |
C23H24O8 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
ethyl 2-[1-(1-ethoxy-1-oxopropan-2-yl)oxy-6-oxobenzo[c]chromen-3-yl]oxypropanoate |
InChI |
InChI=1S/C23H24O8/c1-5-27-21(24)13(3)29-15-11-18(30-14(4)22(25)28-6-2)20-16-9-7-8-10-17(16)23(26)31-19(20)12-15/h7-14H,5-6H2,1-4H3 |
InChI Key |
ZKSQWJAJUIHRCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C3=CC=CC=C3C(=O)O2)C(=C1)OC(C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.